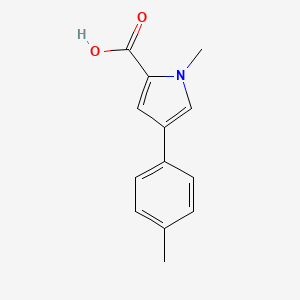![molecular formula C10H13NO5 B2729795 1,3-Dimethyl 2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioate CAS No. 2126161-97-3](/img/structure/B2729795.png)
1,3-Dimethyl 2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl 2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioate is an organic compound with the molecular formula C10H13NO5 It is a derivative of malonic acid and features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioate typically involves the reaction of dimethyl malonate with 5-methylisoxazole-3-carbaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, under mild conditions. The reaction proceeds through a nucleophilic addition followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable and cost-effective processes, would apply. Techniques like solid-phase synthesis and the use of mesoporous catalysts could be employed to enhance yield and efficiency .
化学反应分析
Types of Reactions
1,3-Dimethyl 2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
1,3-Dimethyl 2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of 1,3-Dimethyl 2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioate involves its interaction with various molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
5-Methylisoxazole-3-carbaldehyde: A precursor in the synthesis of 1,3-Dimethyl 2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioate.
N-(5-methylisoxazol-3-yl)malonamide: A related compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both the isoxazole ring and the malonate ester groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
dimethyl 2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-6-4-7(11-16-6)5-8(9(12)14-2)10(13)15-3/h4,8H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNJOSGAINXXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene](/img/structure/B2729713.png)
![3-[(4-Bromophenyl)methoxy]pyridin-2-amine](/img/structure/B2729715.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2729717.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2729721.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2729725.png)
![(4Z)-4-[(4-chlorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2729726.png)



![2-methoxy-3-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine](/img/structure/B2729731.png)

![2,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729735.png)
